molecular formula C22H22N8O8PS4+ B15191866 Ceftaroline anhydrous base CAS No. 402741-13-3

Ceftaroline anhydrous base

Cat. No.: B15191866
CAS No.: 402741-13-3
M. Wt: 685.7 g/mol
InChI Key: ZCCUWMICIWSJIX-NQJJCJBVSA-O
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Description

Ceftaroline anhydrous base is a novel cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This compound is the active metabolite of the prodrug ceftaroline fosamil, which is used in the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .

Preparation Methods

The synthesis of ceftaroline anhydrous base involves several steps, starting from the preparation of the prodrug ceftaroline fosamilIndustrial production methods often involve the use of advanced crystallization techniques to obtain the desired crystalline forms of ceftaroline fosamil .

Chemical Reactions Analysis

Ceftaroline anhydrous base undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ceftaroline anhydrous base has a wide range of scientific research applications, including:

Mechanism of Action

Ceftaroline anhydrous base exerts its antibacterial effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death. The high affinity of ceftaroline for penicillin-binding proteins is responsible for its potent activity against clinically relevant pathogens .

Comparison with Similar Compounds

Ceftaroline anhydrous base is unique among cephalosporins due to its broad-spectrum activity and effectiveness against methicillin-resistant Staphylococcus aureus. Similar compounds include:

This compound stands out due to its unique combination of broad-spectrum activity and high efficacy against resistant bacterial strains.

Properties

CAS No.

402741-13-3

Molecular Formula

C22H22N8O8PS4+

Molecular Weight

685.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1

InChI Key

ZCCUWMICIWSJIX-NQJJCJBVSA-O

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O

Origin of Product

United States

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